molecular formula C9H12BrNO B1501572 5-Methoxyisoindoline hydrobromide CAS No. 1056165-25-3

5-Methoxyisoindoline hydrobromide

Cat. No.: B1501572
CAS No.: 1056165-25-3
M. Wt: 230.1 g/mol
InChI Key: ZVDLRIMBEHYZLB-UHFFFAOYSA-N
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Description

5-Methoxyisoindoline hydrobromide is a chemical compound with the molecular formula C9H12BrNO It is a derivative of isoindoline, a heterocyclic compound that features prominently in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoindoline hydrobromide typically involves the reaction of 5-methoxyisoindoline with hydrobromic acid. The process can be carried out under solventless conditions, which aligns with green chemistry principles. For instance, one method involves heating the reactants to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate steps to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisoindoline hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-hydroxyisoindoline hydrobromide, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

5-Methoxyisoindoline hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxyisoindoline hydrobromide involves its interaction with specific molecular targets. For instance, it can bind to dopamine receptors in the brain, modulating their activity. This interaction is crucial for its potential therapeutic effects in treating neurological disorders. The compound may also inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Its ability to interact with dopamine receptors and other molecular targets sets it apart from similar compounds, making it a valuable tool in neurological research.

Properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-isoindole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c1-11-9-3-2-7-5-10-6-8(7)4-9;/h2-4,10H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDLRIMBEHYZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC2)C=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693294
Record name 5-Methoxy-2,3-dihydro-1H-isoindole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056165-25-3
Record name 5-Methoxy-2,3-dihydro-1H-isoindole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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